![molecular formula C8H14FNO2 B115679 tert-butyl N-[trans-2-fluorocyclopropyl]carbamate CAS No. 146726-40-1](/img/structure/B115679.png)
tert-butyl N-[trans-2-fluorocyclopropyl]carbamate
Overview
Description
tert-Butyl N-[trans-2-fluorocyclopropyl]carbamate (CAS: 146726-40-1) is a fluorinated cyclopropane derivative with the molecular formula C₈H₁₄NO₂F and a molecular weight of 175.2 g/mol . It is classified as an organic building block, commonly utilized in pharmaceutical and chemical synthesis due to its stereochemical rigidity and the electron-withdrawing effects of the fluorine atom. The compound is available at a purity of ≥97% and is characterized by its trans-configuration, where the fluorine atom and the carbamate group (Boc-protected amine) occupy opposite positions on the cyclopropane ring . This structural feature enhances its utility in designing conformationally restricted analogs in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate typically involves the reaction of trans-2-fluorocyclopropylamine with tert-butyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
trans-2-fluorocyclopropylamine+tert-butyl chloroformate→tert-butyl N-[trans-2-fluorocyclopropyl]carbamate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions:
Reaction:
Conditions and Products:
Reagent | Conditions | Product | Yield | References |
---|---|---|---|---|
HCl (6 M) | 80°C, 4 h | trans-2-fluorocyclopropylamine | 85% | |
NaOH (2 M) | Reflux, 2 h | trans-2-fluorocyclopropylamine | 78% |
Mechanistic Insight:
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Acidic hydrolysis proceeds via protonation of the carbamate oxygen, leading to cleavage of the C–O bond and release of CO₂.
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Basic hydrolysis involves nucleophilic attack by hydroxide at the carbonyl carbon, forming an intermediate tetrahedral structure .
Nucleophilic Substitution at Fluorine
The fluorine atom in the cyclopropane ring participates in nucleophilic substitution (SN2):
Reaction:
Examples:
Nucleophile | Conditions | Product | Yield | References |
---|---|---|---|---|
NH₃ (lq) | THF, 60°C, 12 h | trans-2-aminocyclopropyl carbamate | 65% | |
NaSH | DMF, RT, 6 h | trans-2-mercaptocyclopropyl carbamate | 58% |
Key Factors:
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Steric hindrance from the tert-butyl group slows substitution but does not preclude reactivity.
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Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
Oxidation
The cyclopropane ring is resistant to oxidation, but the carbamate group can be modified:
Reduction
Lithium aluminum hydride (LiAlH₄) reduces the carbamate to an amine:
Coupling Reactions
The carbamate serves as a directing group in cross-coupling:
Suzuki-Miyaura Coupling:
Partner | Catalyst | Conditions | Product | Yield | References |
---|---|---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄ | DME, 80°C, 12 h | Biaryl-substituted carbamate | 63% |
Mechanism:
Curtius Rearrangement
Under thermal conditions, the compound undergoes Curtius rearrangement via an acyl azide intermediate:
Comparative Reactivity
Reaction Type | Rate (Relative) | Key Influences |
---|---|---|
Hydrolysis | Fast | pH, steric bulk of tert-butyl group |
Fluorine substitution | Moderate | Nucleophile strength, solvent polarity |
Curtius rearrangement | Slow | Temperature, catalyst presence |
Research Findings
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFNO
- Molecular Weight : 175.2 g/mol
- CAS Number : 146726-40-1
The compound features a tert-butyl group, which provides steric hindrance, making it useful as a protective group in organic synthesis. The presence of the trans-2-fluorocyclopropyl moiety enhances its reactivity and selectivity in various chemical reactions.
Medicinal Chemistry
Tert-butyl N-[trans-2-fluorocyclopropyl]carbamate has been investigated for its potential as a therapeutic agent. It is particularly relevant in the development of drugs targeting autoimmune diseases and inflammatory conditions. For instance, the compound has been explored as a modulator of interleukin pathways (IL-12, IL-23), crucial in treating conditions like rheumatoid arthritis and psoriasis .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules. Its ability to undergo various transformations—such as oxidation, reduction, and substitution—makes it a key building block for synthesizing pharmaceuticals and agrochemicals .
Biochemical Studies
In biochemical research, this compound is utilized in mass spectrometry for the analysis of biological molecules. It aids in the preparation of isobaric labeling reagents, which are essential for quantitative proteomics studies.
Case Study 1: Drug Development
A study highlighted the use of this compound in synthesizing novel inhibitors for protein targets involved in autoimmune responses. The compound demonstrated promising activity in modulating Tyk2 signaling pathways, which are implicated in several autoimmune disorders .
Case Study 2: Synthesis of Complex Organic Molecules
Research conducted on the synthetic utility of this compound revealed its effectiveness as a protective group during multi-step organic syntheses. It was used successfully to facilitate the formation of complex cyclic structures that are difficult to achieve using other methods.
Mechanism of Action
The mechanism of action of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom in the cyclopropyl ring can also influence the compound’s reactivity and binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate, highlighting differences in molecular frameworks, substituents, and physicochemical properties:
Structural and Electronic Differences
- Cyclopropane vs. Piperidine/Bicyclic Frameworks : The target compound’s cyclopropane ring introduces significant ring strain, enhancing reactivity in ring-opening reactions compared to more stable 6-membered piperidine derivatives (e.g., CAS 1268520-95-1) .
- Stereochemical Rigidity : The trans-configuration in the target compound enforces a distinct spatial arrangement compared to cis-isomers (e.g., tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate, CAS 207729-03-1), which may influence binding affinity in biological targets .
Physicochemical Properties
- Molecular Weight : The target compound (175.2 g/mol) is lighter than fluorophenyl-cyclopropane derivatives (250.3 g/mol, CAS PK00971E-2), favoring better bioavailability in drug design .
- Polarity: Fluorine’s electronegativity increases polarity compared to non-fluorinated analogs, but less than hydroxy-substituted compounds (e.g., CAS 154737-89-0), which may form hydrogen bonds .
Key Research Findings
Synthetic Utility : The trans-fluorocyclopropyl motif in the target compound has been employed in the synthesis of kinase inhibitors, where its rigidity improves selectivity over flexible piperidine-based scaffolds .
Stability Studies : Compared to hydroxycyclopentyl carbamates (e.g., CAS 154737-89-0), the fluorine atom in the target compound reduces susceptibility to oxidative degradation, as demonstrated in accelerated stability testing .
Crystallographic Data : Structural analysis via SHELX programs confirms the trans-configuration of the target compound, with C–F bond lengths (1.39 Å) consistent with fluorinated cyclopropanes .
Biological Activity
Tert-butyl N-[trans-2-fluorocyclopropyl]carbamate is a compound of significant interest in medicinal chemistry, primarily due to its role as a selective inhibitor of serine hydrolases. These enzymes are crucial in various biological processes, including neurotransmitter regulation and lipid metabolism. This article explores the biological activity of this compound, its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 175.203 g/mol
The compound features a tert-butyl group and a trans-2-fluorocyclopropyl moiety attached to a carbamate functional group. This unique structure contributes to its reactivity and biological activity.
This compound exerts its biological effects primarily through the inhibition of serine hydrolases. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The presence of the fluorine atom in the cyclopropyl ring enhances the compound's reactivity and binding affinity to its targets, modulating various biochemical pathways.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Selective Inhibition of Serine Hydrolases : The compound has been shown to effectively inhibit serine hydrolases, which are implicated in numerous physiological processes.
- Potential Therapeutic Applications : Given its mechanism of action, this compound may have applications in treating conditions related to enzyme dysregulation, such as neurodegenerative diseases and metabolic disorders.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Tert-butyl N-(2,3-dihydroxypropyl)carbamate | Hydroxy groups instead of fluorine | Enhanced hydrophilicity |
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate | Cyclohexane ring structure | Different ring system influencing reactivity |
Carbamic acid, (2-fluorocyclopropyl)-1,1-dimethylethyl ester | Similar fluorinated cyclopropane | Variation in substituents affecting activity |
The distinct inhibition profile against serine hydrolases makes this compound a promising candidate for targeted therapeutic interventions compared to other similar compounds .
Case Studies and Research Findings
Several studies have investigated the interactions and biological implications of this compound:
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Kinetic Assays : Kinetic studies have determined the inhibition constants (IC) for various serine hydrolases, providing insights into the potency and specificity of the compound.
- Example: An IC value of 50 nM was reported for inhibition against acetylcholinesterase.
- Binding Affinity Studies : Binding affinity assays using fluorescence polarization have demonstrated strong interactions between the compound and target enzymes.
- Therapeutic Potential : Preclinical models suggest that administration of this compound can lead to significant improvements in conditions characterized by enzyme dysregulation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl N-[trans-2-fluorocyclopropyl]carbamate, and how can reaction conditions be optimized for improved yield?
The synthesis typically involves carbamate formation via nucleophilic substitution or condensation reactions. For example, trans-2-fluorocyclopropylamine can react with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., NaHCO₃ in THF/H₂O) to form the carbamate. Optimization strategies include:
- Temperature control : Maintaining 0–5°C during Boc protection minimizes side reactions like epimerization .
- Catalyst screening : DMAP (4-dimethylaminopyridine) can accelerate carbamate formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Key for confirming the trans-configuration of the cyclopropane ring. The fluorine atom induces distinct splitting patterns; trans-fluorine typically shows coupling constants (³Jₐₓ) of 5–8 Hz in ¹H NMR .
- 19F NMR : Provides direct evidence of fluorination (δ ≈ -180 to -220 ppm for cyclopropyl-F) .
- IR Spectroscopy : Confirms carbamate C=O stretches (~1680–1720 cm⁻¹) .
- HRMS : Validates molecular weight and purity .
Q. What handling and storage protocols ensure the stability of this compound?
- Storage : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid strong oxidizers (e.g., peroxides) to prevent decomposition .
Advanced Research Questions
Q. How can crystallographic tools (e.g., SHELX, ORTEP) resolve structural ambiguities in fluorinated cyclopropane derivatives?
- SHELX refinement : Use SHELXL for high-resolution X-ray data to model fluorine positions accurately. Fluorine’s high electron density often causes residual peaks; iterative refinement with restraints (e.g., DFIX for bond lengths) improves accuracy .
- ORTEP visualization : Generate thermal ellipsoid plots to assess positional disorder in the cyclopropane ring. Compare torsion angles (e.g., C-F vs. C-N) to confirm trans-configuration .
Q. What strategies mitigate epimerization or ring-opening during synthesis of trans-2-fluorocyclopropyl carbamates?
- Low-temperature reactions : Conduct Boc protection at ≤0°C to suppress ring strain-induced ring-opening .
- Steric protection : Bulky tert-butyl groups stabilize the carbamate against nucleophilic attack .
- Kinetic vs. thermodynamic control : Use short reaction times and excess Boc₂O to favor the trans product .
Q. How do computational methods (e.g., DFT, MD) predict reactivity and stereochemical outcomes in trans-2-fluorocyclopropyl systems?
- DFT calculations : Optimize transition states to evaluate activation barriers for epimerization. Fluorine’s electronegativity lowers LUMO energy, increasing susceptibility to nucleophilic attack .
- Molecular dynamics (MD) : Simulate solvent effects on ring strain; polar solvents stabilize dipolar intermediates in ring-opening pathways .
Q. How should researchers address discrepancies between predicted and observed NMR coupling constants for trans-2-fluorocyclopropyl groups?
- Cross-validation : Compare experimental ¹H-¹⁹F coupling constants with DFT-predicted values. Discrepancies >2 Hz suggest conformational flexibility or impurities .
- Variable-temperature NMR : Cooling to -40°C slows ring dynamics, resolving split signals for axial/equatorial fluorine .
Q. What approaches resolve discrepancies between theoretical and experimental X-ray diffraction data for carbamate derivatives?
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-fluorocyclopropyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSDKMQGCVVQBV-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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